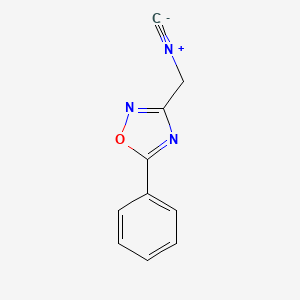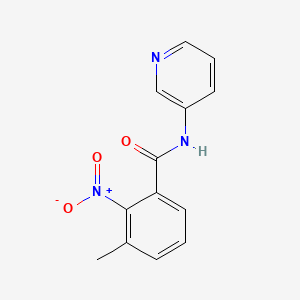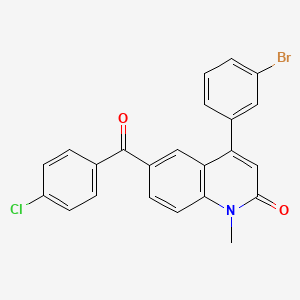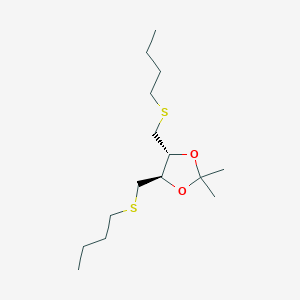
(4R,5R)-4,5-Bis(butylthiomethyl)-2,2-dimethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-4,5-Bis(butylthiomethyl)-2,2-dimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms. This specific compound features two butylthiomethyl groups and two dimethyl groups attached to the dioxolane ring. The stereochemistry of the compound is specified by the (4R,5R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4,5-Bis(butylthiomethyl)-2,2-dimethyl-1,3-dioxolane typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the acid-catalyzed cyclization of a diol with an aldehyde or ketone.
Introduction of Butylthiomethyl Groups: The butylthiomethyl groups can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halomethyl precursor.
Addition of Dimethyl Groups: The dimethyl groups are usually introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-4,5-Bis(butylthiomethyl)-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the butylthiomethyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to yield different products, depending on the reducing agents used.
Substitution: The butylthiomethyl groups can participate in substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles such as amines or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the butylthiomethyl groups.
Scientific Research Applications
Chemistry
In chemistry, (4R,5R)-4,5-Bis(butylthiomethyl)-2,2-dimethyl-1,3-dioxolane can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential biological activity. Compounds containing sulfur atoms often exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4R,5R)-4,5-Bis(butylthiomethyl)-2,2-dimethyl-1,3-dioxolane would depend on its specific application. In general, the compound may interact with molecular targets through its sulfur atoms, which can form bonds with metal ions or participate in redox reactions. The dioxolane ring may also contribute to the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-4,5-Bis(methylthiomethyl)-2,2-dimethyl-1,3-dioxolane: Similar structure but with methylthiomethyl groups instead of butylthiomethyl groups.
(4R,5R)-4,5-Bis(ethylthiomethyl)-2,2-dimethyl-1,3-dioxolane: Similar structure but with ethylthiomethyl groups instead of butylthiomethyl groups.
Uniqueness
(4R,5R)-4,5-Bis(butylthiomethyl)-2,2-dimethyl-1,3-dioxolane is unique due to the presence of butylthiomethyl groups, which may impart different physical and chemical properties compared to its methyl or ethyl analogs
Properties
CAS No. |
479666-00-7 |
|---|---|
Molecular Formula |
C15H30O2S2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(4R,5R)-4,5-bis(butylsulfanylmethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C15H30O2S2/c1-5-7-9-18-11-13-14(12-19-10-8-6-2)17-15(3,4)16-13/h13-14H,5-12H2,1-4H3/t13-,14-/m0/s1 |
InChI Key |
MJIXKFJSKASYLU-KBPBESRZSA-N |
Isomeric SMILES |
CCCCSC[C@H]1[C@@H](OC(O1)(C)C)CSCCCC |
Canonical SMILES |
CCCCSCC1C(OC(O1)(C)C)CSCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


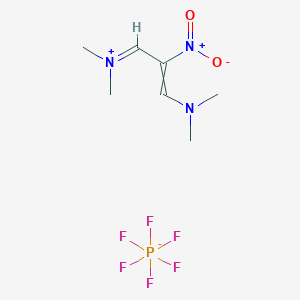
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide](/img/structure/B12579106.png)
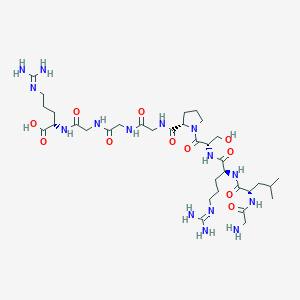
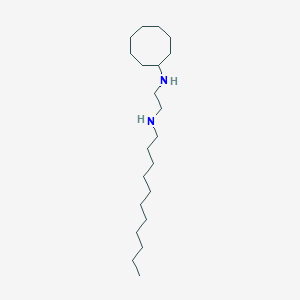

![Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12579122.png)
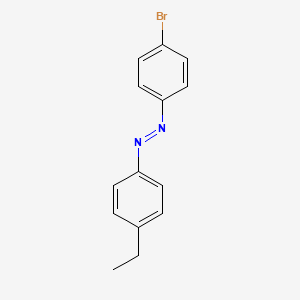
![N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide](/img/structure/B12579126.png)
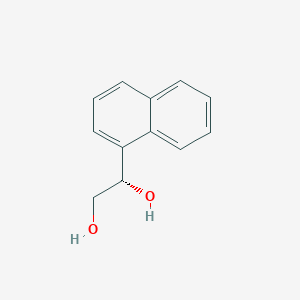
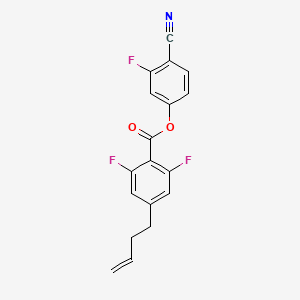
![2-Diazonio-3-ethoxy-1-[(furan-2-yl)methoxy]-3-oxoprop-1-en-1-olate](/img/structure/B12579148.png)
